molecular formula C5H12ClN3 B13521078 ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride

ethyl[(3-methyl-3H-diazirin-3-yl)methyl]aminehydrochloride

Katalognummer: B13521078
Molekulargewicht: 149.62 g/mol
InChI-Schlüssel: ZGGNBQPSLYRQGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is a compound known for its high chemical reactivity. It is typically used as a biological labeling agent to study protein interactions, enzyme activities, and other biological processes .

Vorbereitungsmethoden

The synthesis of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves several steps. One common method includes the reaction of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine with ethylamine in the presence of hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride involves the formation of highly reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .

Vergleich Mit ähnlichen Verbindungen

Ethyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride is unique due to its high reactivity and specificity for biological labeling. Similar compounds include:

These compounds share similar photo-reactive properties but differ in their specific applications and molecular structures.

Eigenschaften

Molekularformel

C5H12ClN3

Molekulargewicht

149.62 g/mol

IUPAC-Name

N-[(3-methyldiazirin-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C5H11N3.ClH/c1-3-6-4-5(2)7-8-5;/h6H,3-4H2,1-2H3;1H

InChI-Schlüssel

ZGGNBQPSLYRQGS-UHFFFAOYSA-N

Kanonische SMILES

CCNCC1(N=N1)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.